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Introduction
The DeepMind 21 (DM21) density functional is a machine-learned functional that has

demonstrated significant promise in accurately describing challenging quantum chemical

systems.[1][2] One area where traditional density functional theory (DFT) functionals often

struggle is in the description of bond dissociation and strongly correlated systems, such as

hydrogen chains.[3] DM21, trained on fractional charge and fractional spin data, has shown the

potential to overcome some of these limitations, providing a more accurate description of the

dissociation limit of H2 without breaking spin symmetry.[3]

These application notes provide a guide for researchers on the use of the DM21 functional for

calculations on hydrogen chain systems. We present a summary of its performance compared

to other functionals, detailed protocols for carrying out these calculations using the PySCF

quantum chemistry package, and a generalized workflow for such computational studies.

Data Presentation: Performance of DM21 on Hydrogen Systems
The performance of DM21 has been evaluated on various benchmark datasets, often showing

improvement over traditional functionals. For systems involving hydrogen, particularly bond-

breaking scenarios, DM21's ability to handle fractional electron character is a key advantage.[4]

Below is a summary of the mean absolute errors (MAEs) for the Bond-Breaking Benchmark

(BBB) dataset, which includes the dissociation of the H2 molecule.
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Table 1: Mean Absolute Errors (kcal/mol) on the Bond-Breaking Benchmark (BBB) Dataset

Functional MAE (kcal/mol)

DM21 < 5[5]

SCAN Reported to be outperformed by DM21[2]

PBE0 Reported to be outperformed by DM21[2]

B3LYP
Known to have challenges with bond

dissociation

Note: Specific values for SCAN and PBE0 on the BBB dataset were not explicitly found in the

search results, but multiple sources indicate DM21's superior performance.

While extensive tabulated data for longer hydrogen chains (Hn, n > 2) with the DM21 functional

is not readily available in the literature, its performance on the H2 molecule suggests it is a

promising method for these more complex systems where strong correlation effects are

significant.

Experimental Protocols: DM21 Calculations in PySCF
The following protocols outline the steps for performing single-point energy calculations and

geometry optimizations on hydrogen chain systems using the DM21 functional within the

PySCF programming environment.

Protocol 1: Single-Point Energy Calculation of a Hydrogen Molecule
(H2)
This protocol describes how to calculate the total energy of a hydrogen molecule at a fixed

bond distance.

1. System Definition:

Define the molecular geometry of the H2 molecule. Specify the atomic symbols and their

Cartesian coordinates.

Define the basis set to be used for the calculation (e.g., 'cc-pVTZ').
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2. PySCF Script:

Import the necessary libraries from PySCF (pyscf import gto, scf) and the DM21 functional

library.

Create a Mole object to define the molecule's structure and basis set.

Set up the Kohn-Sham DFT calculation object using scf.KS(mol).

Specify the DM21 functional by setting mf.xc = 'dm21'.

Run the self-consistent field (SCF) calculation using mf.kernel().

Example PySCF Script:

Protocol 2: Geometry Optimization of a Hydrogen Chain (H4)
This protocol details the steps to find the minimum energy structure of a linear hydrogen chain.

1. System Definition:

Provide an initial guess for the geometry of the H4 chain.

Specify the basis set.

2. PySCF Script with Geometry Optimizer:

Import the necessary modules, including the optimizer from PySCF.

Define the Mole object with the initial geometry and basis set.

Set up the DFT calculation with the DM21 functional as in Protocol 1.

Create a geometry optimizer object using mf.optimizer().

Run the geometry optimization by calling the kernel() method of the optimizer object.

Example PySCF Script:```python from pyscf import gto, scf from pyscf.geomopt.berny_solver

import optimize from dm21 import DM21
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Define the initial geometry of the H4 chain
mol = gto.Mole() mol.atom = 'H 0 0 0; H 0 0 1.0; H 0 0 2.0; H 0 0 3.0' mol.basis = 'cc-pVDZ'

mol.build()

Set up the DFT calculation
mf = scf.KS(mol) mf.xc = 'dm21'

Run the geometry optimization
optimized_mol = optimize(mf)

print("Optimized H4 geometry (Angstroms):") print(optimized_mol.atom_coords())

Caption: Workflow for BDE calculation of a hydrogen chain.

Logical Relationship: DM21 in the DFT Framework
This diagram shows the conceptual place of the DM21 functional within the Kohn-Sham DFT

methodology.
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Caption: Role of DM21 in Kohn-Sham DFT.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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